1-Bromo-2,5-octadiyne
Description
Significance of Halogenated Alkynes as Synthetic Intermediates
Halogenated alkynes, particularly bromoalkynes, are highly versatile intermediates in organic synthesis. The presence of a halogen atom on a carbon-carbon triple bond significantly influences the molecule's reactivity, making it a valuable precursor for a wide range of chemical transformations.
One of the most common methods for preparing bromoalkynes is the electrophilic bromination of terminal alkynes. acs.org This reaction is often carried out using reagents like N-bromosuccinimide (NBS) in the presence of a silver catalyst, a method favored for its mild conditions and high efficiency. acs.org
The synthetic utility of bromoalkynes is extensive. They are key participants in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, bromoalkynes are crucial in the synthesis of ynamides, which are important structural motifs in many natural products and pharmaceuticals. acs.orgnih.gov Both copper- and iron-catalyzed coupling reactions of amides with bromoalkynes have been developed, providing direct and atom-economical routes to these valuable compounds. acs.orgnih.gov
Furthermore, bromoalkynes serve as precursors for the synthesis of a variety of heterocyclic compounds. acs.org Palladium-catalyzed cascade reactions involving bromoalkynes have been utilized to construct complex structures like substituted benzoxazepines and iminopyrrolinones. acs.org Their ability to undergo such transformations makes them indispensable tools for synthetic chemists aiming to build intricate molecular frameworks. The reactivity of bromoalkynes also extends to reactions with phosphine (B1218219) oxides, leading to the formation of alkynylphosphine oxides under mild, additive-free conditions. rsc.org
Overview of Conjugated Diynes in Contemporary Chemical Research
Conjugated diynes, also known as 1,3-diynes, are characterized by two carbon-carbon triple bonds separated by a single bond. This structural feature results in a rigid, linear, and fully carbon-based framework with unique electronic properties. benthamdirect.com These compounds are not merely laboratory curiosities; they are found in a variety of natural sources, from marine organisms to interstellar space, and often exhibit significant physiological activities. benthamdirect.com
In contemporary chemical research, conjugated diynes are pivotal in materials science and medicinal chemistry. benthamdirect.comvulcanchem.com Their extended π-conjugation makes them suitable candidates for molecular electronics, with some derivatives showing potential for use in nanoscale circuits. vulcanchem.com The rigid structure of diynes also makes them ideal building blocks for creating well-defined molecular architectures, including polymers and macrocycles.
The synthesis of conjugated diynes has been a subject of intense research, with methods like the Glaser-Eglinton-Hay coupling and the Cadiot-Chodkiewicz coupling being classical approaches. researchgate.net More recent developments have expanded the synthetic toolbox to include oxidative cross-coupling and diyne metathesis. researchgate.net
The reactivity of conjugated diynes is as rich as their synthetic accessibility. They serve as versatile precursors in a multitude of chemical transformations. nih.gov Transition metal-catalyzed C-H functionalization of arenes using 1,3-diynes has become a powerful strategy for constructing complex aromatic and heterocyclic compounds. nih.gov The presence of two triple bonds allows for diverse reaction pathways, including chemo- and regioselective functionalizations and cascade annulations. nih.gov Furthermore, hydrofunctionalization reactions of conjugated diynes, though challenging, offer access to a wide array of functionalized enynes, dienes, and various heterocyclic and carbocyclic systems. mdpi.com
Positioning of 1-Bromo-2,5-octadiyne within the Framework of Functionalized Polyynes
This compound is a specific example of a functionalized polyyne that integrates the key features of both bromoalkynes and diynes. Its structure contains a bromine atom attached to one of the sp-hybridized carbons of a diyne system. This combination of a reactive bromoalkyne moiety and a conjugated diyne system makes it a particularly interesting and useful building block in organic synthesis.
While detailed research findings specifically on this compound are not extensively documented in the provided search results, its chemical properties and reactivity can be inferred from the general behavior of bromoalkynes and conjugated diynes. The bromo-substituted alkyne end of the molecule is expected to be highly reactive in cross-coupling reactions, similar to other bromoalkynes. The diyne portion of the molecule provides a rigid scaffold and can participate in various cycloaddition and functionalization reactions characteristic of conjugated diynes.
The synthesis of this compound has been reported, involving the treatment of a corresponding alcohol with carbon tetrabromide and triphenylphosphine. researchgate.net This method is a standard procedure for converting alcohols to bromides.
The unique structure of this compound positions it as a valuable tool for the synthesis of more complex polyynes and other highly unsaturated systems. It can be envisioned as a precursor for creating extended conjugated systems through coupling reactions at the bromoalkyne terminus, while the other alkyne can be further functionalized or incorporated into larger molecular frameworks. This dual functionality makes it a strategic component in the design and synthesis of advanced organic materials and complex natural products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoocta-2,5-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 Bromo 2,5 Octadiyne and Analogous Systems
Carbon-Carbon Bond Forming Reactions
The versatility of 1-bromo-2,5-octadiyne and its analogs in constructing new carbon-carbon bonds is a cornerstone of their synthetic utility. These reactions typically involve the coupling of the bromoalkyne with a suitable nucleophilic partner, facilitated by a metal catalyst.
Cross-coupling reactions are fundamental to modern organic synthesis, and bromoalkynes are excellent electrophilic partners in these transformations. The following sections detail specific examples of such reactions.
A significant application of bromoalkynes is in the synthesis of unsymmetrical buta-1,3-diynes through copper-catalyzed cross-coupling with terminal alkynes. This method provides a straightforward and efficient alternative to traditional methods like the Cadiot–Chodkiewicz reaction, which often suffers from the formation of symmetrical byproducts. organic-chemistry.org
The reaction typically employs copper(I) iodide as the catalyst in the presence of a base and a suitable ligand. organic-chemistry.org Optimization studies have shown that tris(o-tolyl)phosphine is an effective ligand, and potassium carbonate is a suitable base, with ethanol (B145695) being the optimal solvent. organic-chemistry.org This catalytic system demonstrates good tolerance to a variety of functional groups on both the terminal alkyne and the 1-bromoalkyne, including aromatic, heteroaromatic, and aliphatic substrates. organic-chemistry.org Functional groups such as nitro and chloro are also well-tolerated under these mild reaction conditions. organic-chemistry.org
| Terminal Alkyne | 1-Bromoalkyne | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | 1-Bromo-1-hexyne | CuI/Tris(o-tolyl)phosphine | K2CO3 | Ethanol | High |
| 4-Nitrophenylacetylene | 1-Bromo-1-hexyne | CuI/Tris(o-tolyl)phosphine | K2CO3 | Ethanol | Good |
| 3-Thienylacetylene | 1-Bromo-1-hexyne | CuI/Tris(o-tolyl)phosphine | K2CO3 | Ethanol | Good |
The synthesis of conjugated 1,3-enynes, which are important structural motifs in many biologically active compounds and useful synthetic intermediates, can be achieved through the palladium-catalyzed cross-coupling of 1-bromoalkynes with olefins. sioc-journal.cn This approach offers an alternative to the more common Sonogashira reaction, which couples a vinyl halide with a terminal alkyne. sioc-journal.cn
An efficient and stereoselective procedure has been developed using palladium(II) acetate (B1210297) as the catalyst and potassium carbonate as the base in dimethylformamide (DMF). sioc-journal.cn The reaction proceeds smoothly to afford the corresponding enyne products in good to excellent yields without the need for stabilizing ligands or special additives. sioc-journal.cn The reaction conditions are optimized based on the nature of the olefin; for instance, arylalkenes react efficiently at 80 °C, while electron-deficient alkenes can react at room temperature. sioc-journal.cn This method is both regio- and stereoselective, providing a convenient route to a variety of functionalized 1,3-enynes. sioc-journal.cn
| Olefin | Bromoalkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|---|
| Styrene | (Bromoethynyl)benzene | Pd(OAc)2 | K2CO3 | DMF | 80 | Good-Excellent |
| Methyl acrylate | (Bromoethynyl)benzene | Pd(OAc)2 | K2CO3 | DMF | Room Temp | Good-Excellent |
A mild and efficient copper-catalyzed Hiyama-type cross-coupling reaction between bromoalkynes and vinylsiloxanes provides a valuable route to sensitive enynes. organic-chemistry.orgnih.govacs.org This method is advantageous as it allows for the use of cis, trans, and 1,1'-disubstituted vinylsiloxanes with complete retention of stereochemistry. nih.govacs.org The reaction is tolerant of a wide array of sensitive functional groups, including halides, unsaturated ketones, and aldehydes. nih.govacs.org
The reaction utilizes a low loading of a copper catalyst and tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) as an activating agent. acs.org Optimal conditions often involve gentle heating to 40 °C to ensure the reaction goes to completion. acs.org This approach is complementary to traditional palladium-catalyzed methods and offers a nucleophilic vinyl moiety alternative for the synthesis of complex organic frameworks. organic-chemistry.org
| Vinylsiloxane | Bromoalkyne | Catalyst | Activating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| (E)-(2-(Dimethoxymethylsilyl)vinyl)benzene | (Bromoethynyl)benzene | CuI | TBAT | 40 | >95 |
| (Z)-(2-(Dimethoxymethylsilyl)vinyl)benzene | (Bromoethynyl)benzene | CuI | TBAT | 40 | 85 |
The formation of internal alkynes can be achieved through the copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents. A notable application of this methodology is the synthesis of gem-difluorinated alkynes by coupling with α,α-difluoro-substituted organozinc reagents. beilstein-journals.orgnih.gov This reaction proceeds under mild, ligand-free conditions, typically using copper iodide as the catalyst in dimethylformamide. beilstein-journals.orgnih.gov
The reaction demonstrates good functional group tolerance, accommodating ester groups and TBS-protected hydroxy groups. beilstein-journals.orgnih.gov This method provides a direct route to α,α-difluorinated alkynes, which are of increasing interest in medicinal chemistry. beilstein-journals.orgnih.gov
| Organozinc Reagent | 1-Bromoalkyne | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| (CF2ZnBr) derivative | 1-Bromo-1-hexyne | CuI | DMF | 79 |
| (CF2ZnBr) derivative with ester | (Bromoethynyl)benzene | CuI | DMF | Good |
Hydrofunctionalization Reactions of Conjugated Diynes
Hydrofunctionalization, the addition of an H–Y molecule across a carbon-carbon multiple bond, is a powerful and atom-economical method for synthesizing functionalized olefins. dntb.gov.ua In the case of conjugated 1,3-diynes, the presence of two adjacent π-systems introduces significant challenges related to selectivity. mdpi.com The reaction can potentially yield products from 1,2-addition, 3,4-addition, or 1,4-addition, as well as double addition products. mdpi.com Controlling the regio- and stereoselectivity of these additions is a key focus of research in this area.
Regio- and Stereoselectivity in Mono- and Double Additions to 1,3-Diynes
The outcome of hydrofunctionalization reactions on 1,3-diynes is highly dependent on the catalyst, the nature of the adding H-Y molecule, and the substitution pattern of the diyne. The classical issues of regio- and stereocontrol are compounded by the choice between mono- or double addition and which of the two triple bonds will react. mdpi.com
Regioselectivity: In unsymmetrical diynes, the addition of the H-Y bond can occur at either of the two triple bonds (1,2- vs. 3,4-addition). The selectivity is often governed by both electronic and steric factors. For instance, in metal-catalyzed hydrosilylation, the silicon atom frequently adds to the internal carbon of the diyne unit. mdpi.com Similarly, manganese-catalyzed hydroarylation of unsymmetrical diynes can proceed with high regioselectivity, yielding single isomers. mdpi.com
Stereoselectivity: The stereochemistry of the resulting enyne or diene is critical. Many metal-catalyzed hydrofunctionalization reactions, such as hydrosilylation, proceed via a syn-addition mechanism, leading to products with E-stereochemistry. mdpi.com
Mono- vs. Double Addition: The extent of the reaction can often be controlled by stoichiometry and reaction conditions. For example, palladium-catalyzed double alkoxycarbonylation of 1,3-diynes can lead to the regio- and stereoselective formation of 1,2,3,4-tetrasubstituted conjugated dienes. mdpi.com Conversely, careful selection of catalysts and conditions can favor the mono-addition product, yielding a functionalized enyne.
| Reaction Type | Catalyst System | Typical Selectivity Outcome | Product Class |
|---|---|---|---|
| Hydrosilylation | Co(acac)₂/dppp | High regio- and stereoselectivity (syn-addition) | Silyl-functionalized 1,3-enynes |
| Hydroarylation | [MnBr(CO)₅] | High regioselectivity for single isomers | 1,3-enynes |
| Alkoxycarbonylation | Palladium/Ferrocene-based diphosphine | Regio- and stereoselective double addition | 1,2,3,4-tetrasubstituted conjugated dienes |
Metal-Catalyzed Hydrophosphination of Diynes
Hydrophosphination, the addition of a P-H bond across a triple bond, is an atom-economical method for forming P-C bonds. researchgate.net While the hydrophosphination of simple alkynes is well-studied, its application to conjugated diynes is less common but offers a direct route to valuable organophosphorus compounds.
Catalytic systems based on late transition metals are often employed, but earth-abundant metals like calcium have also shown high efficacy. For example, the [Ca(THF)₄(PPh₂)₂] complex has been used to catalyze the hydrophosphorylation of symmetrically substituted 1,3-diynes with diphenylphosphine (B32561) oxide. This transformation proceeds with complete regio- and stereoselectivity, yielding diene products resulting from double addition. mdpi.com
The general mechanism for metal-catalyzed hydrophosphination can vary but often involves either the insertion of the alkyne into a metal-hydride bond or the nucleophilic attack of a metal-phosphido complex on the alkyne. The choice of metal, ligands, and substrate determines the dominant pathway and, consequently, the selectivity of the reaction.
| Catalyst | Substrate (R-C≡C-C≡C-R) | Reagent | Selectivity | Product |
|---|---|---|---|---|
| [Ca(THF)₄(PPh₂)₂] | R = Phenyl (Ph) | Diphenylphosphine oxide | Complete regio- and stereoselective double addition | Diene |
| [Ca(THF)₄(PPh₂)₂] | R = tert-Butyl (tBu) | Diphenylphosphine oxide | Complete regio- and stereoselective double addition | Diene |
C-H Functionalization Strategies
Direct C-H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials. Bromoalkynes like this compound are particularly interesting substrates for these reactions, as they can undergo alkynylation through C-H activation, leveraging the reactivity of both the C-Br and C≡C bonds.
Visible Light-Enabled sp³-C-H Alkynylation of Bromoalkynes
A significant advancement in C-H functionalization is the use of visible light to promote the alkynylation of sp³-C-H bonds using bromoalkynes. nih.gov This method provides a chemo- and regioselective route to introduce alkyne moieties into unfunctionalized molecules such as ethers, amides, and even hydrocarbons. d-nb.inforesearchgate.net
The reaction is typically catalyzed by a diaryl ketone, which, upon excitation by a simple household fluorescent bulb, can abstract a hydrogen atom from an sp³-C-H bond. nih.govd-nb.info When a bromoalkyne is used in the presence of a base, a chemoselectivity switch occurs, favoring an alkynylation pathway over the hydroalkylation observed with chloroalkynes. nih.govresearchgate.net This process is highly atom-economical and represents a powerful alternative to classical alkynylation strategies. d-nb.info The reaction shows a preference for the more substituted carbon atom in the alkynylation of unactivated sp³-C-H bonds. nih.gov
Radical Intermediates and Stereoselectivity in C-H Activation
The mechanism of visible-light-enabled sp³-C-H alkynylation involves radical intermediates. d-nb.info The process is initiated by the photocatalyst abstracting a hydrogen atom, generating a carbon-centered radical on the substrate. This radical then reacts with the bromoalkyne.
Quantum chemical calculations suggest the formation of a vinyl radical intermediate. nih.govd-nb.info This intermediate has a pronounced linear coordination at the carbon radical center, which allows for the formation of both (E) and (Z)-diastereoisomers upon subsequent hydrogen atom abstraction. nih.govd-nb.info Experimental results often show a preference for the (Z)-diastereoisomer, which is supported by these calculations. d-nb.info The ability to generate and control radical intermediates is crucial for achieving stereoselectivity in these C-H activation processes. researchgate.net The evolution of photoredox and transition metal catalysis has enabled such radical alkynylations to proceed under very mild conditions. rsc.org
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom (C-X) bonds is fundamental in organic synthesis, providing access to a vast array of functional molecules. nih.gov Bromoalkynes are versatile precursors for these reactions, enabling the introduction of functionalities such as sulfur, nitrogen, and oxygen. libretexts.orgwikipedia.org
A notable example is the visible-light-mediated C(sp)–S cross-coupling of 1-haloalkynes with thiols. nih.gov This reaction can be catalyzed by Rhodamine B under purple LED irradiation in an open-air atmosphere, providing alkynyl thioethers in moderate to excellent yields. nih.gov This metal-free approach highlights the utility of photochemistry in forging C-S bonds under mild conditions.
The proposed mechanism for this photosensitized reaction involves a single electron transfer (SET) from the thiol to the photoexcited catalyst. This generates a thiyl radical, which then reacts with the bromoalkyne. Subsequent dehalogenation yields the desired alkynyl thioether and a bromine radical, continuing the catalytic cycle. researchgate.net Such protocols, which avoid transition metals, are advantageous for their reduced cost and environmental impact. mdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Diphenylphosphine oxide |
| Rhodamine B |
Nucleophilic Additions to Bromoalkynes
The electron-withdrawing nature of the bromine atom in bromoalkynes activates the triple bond towards nucleophilic attack. This reactivity is harnessed in the synthesis of various functionalized vinyl derivatives.
Reaction with Phenols for (Z)-2-Bromovinyl Phenyl Ether Formation and Cyclization to Benzo[b]furans
A significant application of the nucleophilic addition to bromoalkynes is the synthesis of benzo[b]furans from phenols. This process occurs in a sequential or one-pot manner, starting with the base-promoted addition of a phenol (B47542) to a bromoalkyne. This initial step generates a (Z)-2-bromovinyl phenyl ether intermediate with high yields and excellent regio- and stereoselectivity. acs.orgmdpi.com The reaction is tolerant of a wide range of functional groups on both the phenol and the bromoalkyne, including both electron-donating and electron-withdrawing groups. acs.org
Following the formation of the (Z)-2-bromovinyl phenyl ether, a palladium-catalyzed intramolecular cyclization via direct C-H bond functionalization leads to the formation of 2-substituted benzo[b]furans in good yields. acs.orgmdpi.com This one-pot procedure is highly efficient, reduces waste, and simplifies the synthetic process by avoiding the isolation of the intermediate. acs.org The reaction mechanism for the cyclization involves nucleophilic addition, oxidative addition of the C-Br bond to the palladium(0) catalyst, electrophilic aromatic palladation, and subsequent reductive elimination to furnish the benzo[b]furan product and regenerate the catalyst. acs.org
| Phenol Reactant | Bromoalkyne Reactant | Benzo[b]furan Product | Overall Yield (%) |
| Phenol | 1-Bromooct-1-yne | 2-Heptylbenzo[b]furan | Good |
| 4-Methoxyphenol | 1-Bromo-2-phenylethyne | 5-Methoxy-2-phenylbenzo[b]furan | Good |
| 4-Chlorophenol | 1-Bromooct-1-yne | 5-Chloro-2-heptylbenzo[b]furan | Good |
| Phenol | 1-Bromo-2-(4-methylphenyl)ethyne | 2-(p-Tolyl)benzo[b]furan | Good |
C-S Coupling Reactions
The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis, and bromoalkynes serve as valuable electrophiles in these reactions.
Visible-Light-Induced Synthesis of Alkynylthioethers
A modern and efficient method for the synthesis of alkynylthioethers involves the visible-light-mediated cross-coupling of 1-bromoalkynes with a variety of aryl and alkyl thiols. researchgate.netnih.gov This reaction is catalyzed by Rhodamine B and proceeds under purple LED irradiation in an open-air atmosphere at room temperature. researchgate.netnih.govsnnu.edu.cn This metal-free approach is characterized by its operational simplicity and broad substrate scope, affording the desired alkynylthioethers in moderate to excellent yields. researchgate.netnih.gov
The proposed reaction mechanism begins with the photoexcitation of Rhodamine B by visible light. snnu.edu.cn The excited photocatalyst then engages in a single electron transfer (SET) with the thiol, generating a thiyl radical. This radical intermediate adds to the bromoalkyne, forming a vinyl radical, which then undergoes dehalogenation to yield the alkynylthioether and a bromine radical. The catalytic cycle is completed by the reduction of the bromine radical and regeneration of the ground-state photocatalyst. snnu.edu.cn
Table 2: Visible-Light-Induced Synthesis of Alkynylthioethers This table showcases the substrate scope of the Rhodamine B-catalyzed C-S coupling reaction between various 1-haloalkynes and thiols, with reported isolated yields. snnu.edu.cn
| 1-Haloalkyne | Thiol | Product | Yield (%) |
| (Bromoethynyl)benzene | 3-Methoxybenzenethiol | (3-Methoxyphenyl)(phenylethynyl)sulfane | 82 |
| (Chloroethynyl)benzene | 3-Methoxybenzenethiol | (3-Methoxyphenyl)(phenylethynyl)sulfane | 84 |
| (Iodoethynyl)benzene | 3-Methoxybenzenethiol | (3-Methoxyphenyl)(phenylethynyl)sulfane | 60 |
| (Bromoethynyl)benzene | Benzenethiol | Phenyl(phenylethynyl)sulfane | 63 |
| (Bromoethynyl)benzene | 2-Methoxybenzenethiol | (2-Methoxyphenyl)(phenylethynyl)sulfane | 71 |
| (Bromoethynyl)benzene | 4-Methoxybenzenethiol | (4-Methoxyphenyl)(phenylethynyl)sulfane | 55 |
| 1-(Bromoethynyl)-4-methylbenzene | 2-Methoxybenzenethiol | (2-Methoxyphenyl)((4-methylphenyl)ethynyl)sulfane | 45 |
| 1-(Bromoethynyl)-4-methylbenzene | 3-Methoxybenzenethiol | (3-Methoxyphenyl)((4-methylphenyl)ethynyl)sulfane | 59 |
C-Se Coupling Reactions
Similar to C-S bond formation, the synthesis of alkynyl selenides through carbon-selenium coupling represents a valuable transformation, providing access to compounds with unique biological and material properties.
Visible-Light-Driven Synthesis of Alkynyl Selenides
The synthesis of alkynyl selenides can be achieved through a visible-light-driven reaction of diorganoyl diselenides with 1-bromoalkynes. beilstein-journals.org This method is notable for proceeding without the need for metal catalysts, photosensitizers, or bases, offering an environmentally friendly pathway to these compounds. The reaction demonstrates good functional group tolerance and provides the target alkynyl selenides in moderate to good yields. beilstein-journals.org A copper-catalyzed one-pot reaction of selenium powder with imidazo[1,2-a]pyridines and terminal alkynes has also been developed for the synthesis of novel alkynyl imidazopyridinyl selenides, affording yields in the range of 41-57%. beilstein-journals.org
The mechanism of the visible-light-driven reaction is believed to proceed through a radical pathway. Irradiation with visible light induces the homolytic cleavage of the Se-Se bond in the diselenide, generating two selenyl radicals. One of these radicals then adds to the 1-bromoalkyne to form a vinylic radical intermediate. Subsequent elimination of a bromine radical from this intermediate directly furnishes the desired alkynyl selenide.
Table 3: Synthesis of Alkynyl Selenides This table provides examples of alkynyl selenides synthesized from the reaction of diselenides or selenium powder with alkynes, highlighting the yields obtained under different catalytic systems.
| Selenium Source | Alkyne/Bromoalkyne | Product Type | Yield (%) |
| Diphenyl diselenide | (Bromoethynyl)benzene | Aryl alkynyl selenide | Moderate to Good |
| Selenium powder | Phenylacetylene | Arylalkynyl imidazopyridinyl selenide | 57 |
| Selenium powder | (4-Methoxyphenyl)acetylene | Arylalkynyl imidazopyridinyl selenide | 52 |
| Selenium powder | (4-Chlorophenyl)acetylene | Arylalkynyl imidazopyridinyl selenide | 41 |
Intramolecular Cyclization and Annulation Processes
The presence of multiple sites of unsaturation in molecules like this compound opens up possibilities for intramolecular cyclization and annulation reactions, leading to the formation of cyclic and polycyclic structures. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of analogous bromo-ene-yne and bromo-di-ene-yne systems provides insight into potential reaction pathways. researchgate.netrsc.org
For instance, palladium-catalyzed intramolecular cyclization of '2-bromo-1,5-di-ene-7-yne' systems has been shown to be a versatile route to poly-ene substituted cyclohexenols. researchgate.netrsc.org These reactions often proceed via a 6-exo-dig cyclization of the 'ene-yne' moiety. researchgate.net It is conceivable that a molecule like this compound, under appropriate catalytic conditions (e.g., with palladium or gold catalysts), could undergo an intramolecular cyclization involving the two alkyne functionalities. nih.gov The reaction pathway could be influenced by the nature of the catalyst and the reaction conditions, potentially leading to various carbocyclic frameworks. Gold-catalyzed diazo-yne cyclization/intermolecular cycloaddition cascades have demonstrated the formation of polycarbocyclic frameworks from alkyne-containing diazo compounds, highlighting the utility of metal-carbene intermediates in complex molecule synthesis. nih.gov Such pathways could be envisioned for appropriately functionalized derivatives of this compound.
Nickel-Catalyzed Cyclization/Carboxylation of Bromoalkynes
Nickel-catalyzed reactions provide a powerful method for the reductive cyclization and carboxylation of bromoalkynes, transforming linear precursors into valuable carboxylic acid products. This process is noted for its mild conditions and the use of carbon dioxide (CO₂) as a green and sustainable carbon source.
The reaction mechanism has been a subject of detailed study, with computational and experimental evidence suggesting multiple potential pathways. The catalytic cycle is initiated by a Ni(0) species, which is typically generated in situ. The first key step is the oxidative addition of the bromoalkyne to the nickel center, breaking the C-Br bond. Following this activation, the reaction can proceed through distinct routes, primarily debated as a radical-type pathway versus a syn-insertion mechanism.
In the proposed catalytic cycle, the oxidative addition of the bromoalkyne to a Ni(0) catalyst generates an intermediate. Density functional theory (DFT) calculations suggest that a radical pathway may be kinetically more favorable due to a lower reaction energy barrier. However, another viable path involves the syn-insertion of the alkyne. Studies indicate that the charge distribution on the reactants plays a crucial role, with electrostatic effects making Ni(I) species more inclined to undergo syn-insertion compared to Ni(II) species. After the intramolecular cyclization step, CO₂ is inserted into the newly formed nickel-carbon bond. The cycle is completed by the reduction of the nickel complex, often facilitated by a stoichiometric reductant like manganese (Mn), which regenerates the active Ni(0) catalyst and releases the carboxylated product after acidification.
The stereoselectivity of the products, which can exist as E- and Z-isomers, is a significant aspect of this reaction. The final configuration is determined during the stereoselectivity-determining stage, where the bond between the Ni(I) species and the alkenylation product is formed. Research indicates that steric hindrance is the primary factor controlling the stereoselectivity, with distortion energy influencing the product configuration.
| Step | Description | Key Intermediates/Species | Mechanistic Notes |
| 1. Catalyst Activation | Generation of the active Ni(0) catalyst in situ. | Ni(0) | --- |
| 2. Oxidative Addition | The bromoalkyne reacts with Ni(0), breaking the C–Br bond. | Alkyl radical intermediate, Ni(I) and Ni(II) species | Can proceed via substitution-type, radical-type, or concerted addition. |
| 3. Cyclization | Intramolecular cyclization occurs. | Vinylnickel intermediate | This can happen via a radical addition pathway or a syn-insertion of the alkyne into the Ni-C bond. |
| 4. Carboxylation | Insertion of CO₂ into the Ni–C bond. | Nickel complex with a carboxyl group | Forms the carboxylated product precursor. |
| 5. Reduction & Regeneration | A reductant (e.g., Mn) reduces the nickel complex. | Carboxylic acid product, MnCl₂, Ni(0) | Regenerates the Ni(0) catalyst for the next cycle. |
Photoinduced Radical Tandem Annulation of 1,n-Diynes
Photoinduced radical reactions offer a metal-free and mild approach for the synthesis of complex polycyclic compounds from 1,n-diynes, a class of molecules to which this compound belongs as an analogous system. These tandem annulation reactions are typically initiated by a photocatalyst under light irradiation, which triggers a cascade of bond-forming events in an atom-economical manner.
The general mechanism begins with the excitation of a photocatalyst (e.g., an acridinium (B8443388) salt or an iridium complex) by visible light. The excited photocatalyst then interacts with a radical precursor to generate a reactive radical species via a single electron transfer (SET) process. For instance, polyhalomethanes like BrCCl₃ can be used to generate a trichloromethyl radical (•CCl₃), or pyridine (B92270) N-oxides can be used to generate a pyridine N-oxy radical.
This initial radical adds to one of the alkyne moieties of the 1,n-diyne substrate. This step is often highly regioselective. The addition creates a new vinyl radical intermediate, which then undergoes a sequence of intramolecular cyclizations (annulations). The specific cascade and the final product structure depend on the nature of the substrate and the reaction conditions. For example, amide-linked 1,7-diynes can be transformed into functionalized quinolin-2(1H)-ones through a Kharasch-type addition followed by a cyclization cascade. Similarly, 1,6-enynes can undergo divergent radical cascade annulations to yield cyclopropane-fused bicyclic, tricyclic, and spiro-tetracyclic compounds.
This methodology provides a versatile tool for assembling complex molecular architectures from simple diyne precursors, forming multiple C-C bonds in a single operation under mild, light-driven conditions.
| Reactant Type | Radical Source | Photocatalyst | Product Type | Ref. |
| Amide-linked 1,7-diynes | BrCCl₃ | fac-Ir(ppy)₃ | Functionalized quinolin-2(1H)-ones | |
| Oxygen-tethered 1,6-enynes | 2,6-Lutidine N-oxide | Acridinium salt | Tetrahydroindeno[2,1-c]pyran-4-ones | |
| N-Ts-substituted 1,6-enynes | 2,6-Lutidine N-oxide | Acridinium salt | Hexahydroindeno[2,1-c]pyridin-4-ones |
Synthetic Applications and Advanced Material Precursors
Role as Building Blocks in Natural Product Total Synthesis
1-Bromo-2,5-octadiyne serves as a key building block in the assembly of intricate molecular architectures found in nature. Its reactive bromoalkyne functionality allows for strategic coupling reactions to build carbon backbones, particularly those containing multiple degrees of unsaturation.
While acetylenic precursors are fundamental in the synthesis of polyunsaturated fatty acids (PUFAs) and their analogs, the specific application of this compound in the synthesis of methyl arachidonate (B1239269) intermediates or other complex PUFA analogs is not detailed in the currently available scientific literature. Synthetic strategies for complex PUFAs often involve the coupling of longer-chain bromoalkynes to construct the requisite carbon skeleton.
The total synthesis of polyyne natural products, such as Minquartynoic acid, frequently employs copper-catalyzed Cadiot-Chodkiewicz coupling of terminal alkynes with bromoalkynes to construct the characteristic conjugated polyyne chain. muohio.eduacademie-sciences.fr However, specific examples detailing the use of this compound as a direct precursor in the synthesis of Minquartynoic acid derivatives were not identified in the reviewed literature. muohio.edu The syntheses of these complex molecules typically rely on different bromoalkyne fragments tailored to the target structure. muohio.eduacademie-sciences.fr
A significant application of this compound is in the asymmetric synthesis of polyunsaturated methoxylated ether lipids (MELs). mdpi.comresearchgate.net These compounds are a noteworthy subclass of 1-O-alkyl-sn-glycerols found in the liver oil of sharks and dogfish. mdpi.com In these syntheses, this compound functions as the hydrocarbon tail segment, which is coupled with a glycerol-derived headpiece. mdpi.com
The synthesis of a C18:3 omega-3 MEL provides a clear example of this application. mdpi.comresearchgate.net In this process, this compound is coupled with a methoxylated monoyne containing the glycerol (B35011) backbone. The reaction is a copper-promoted coupling, utilizing a base such as cesium carbonate in dimethylformamide (DMF). mdpi.com This key step proceeds with high efficiency, affording the desired methylene-interrupted triyne intermediate in a 91% yield. mdpi.comresearchgate.net This triyne is then subjected to a Z-selective semi-hydrogenation using a Lindlar catalyst to furnish the all-cis double bonds characteristic of the natural product. mdpi.com
Table 1: Copper-Promoted Coupling Reaction for MEL Synthesis
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |
| Methoxylated Monoyne (Head Piece) | This compound (Tail Piece) | CuI, NaI, Cs₂CO₃ | DMF | 91% | mdpi.com, researchgate.net |
Precursors for Functional Organic Materials
The diyne structure of this compound suggests its potential as a precursor for creating conjugated systems relevant to materials science, such as molecular wires and advanced enynes.
Conjugated polyynes and oligo(phenylene ethynylene)s are extensively studied as molecular wires due to their rigid structures and potential for electron delocalization. researchgate.net These molecules are often synthesized using iterative cross-coupling reactions to extend the conjugated system. While bromoalkynes are fundamental reagents in these synthetic strategies, specific examples employing this compound as a building block for conjugated polyynes designed as molecular wires are not described in the surveyed literature.
Enynes are valuable structural motifs in organic chemistry and serve as precursors for a variety of advanced materials through polymerization or cycloaddition reactions. Palladium-catalyzed reactions, such as the bromoalkynylation of alkynes, offer a direct method for the synthesis of difunctionalized enyne products. This type of reaction involves the cis-addition of a bromoalkyne across a terminal alkyne. While this methodology presents a potential pathway for utilizing this compound to construct specific bromo-substituted enynes, the literature reviewed does not provide explicit examples of this application or the subsequent use of the resulting enynes in the development of advanced materials.
Development of Nitrogen-Containing Heterocyclic Scaffolds for Pharmaceuticals
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals. The synthesis of these scaffolds is a cornerstone of medicinal chemistry research. While direct applications of this compound in the synthesis of specific pharmaceutical heterocyclic scaffolds are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor in various synthetic strategies.
The dual alkyne functionality of this compound, in principle, allows for its participation in cycloaddition reactions to form five- or six-membered nitrogen-containing rings. For instance, reactions with nitrogen-based dipoles or dienophiles could lead to the formation of pyrroles, pyridines, or other related heterocyclic systems. The bromine atom can be utilized to introduce further diversity into the resulting scaffold through subsequent cross-coupling reactions, a common strategy in drug discovery to explore structure-activity relationships.
Table 1: Potential Synthetic Routes to Nitrogen-Containing Heterocycles from Diyne Precursors
| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of a Diyne Precursor |
| Pyrroles | Paal-Knorr synthesis, Hantzsch synthesis, Cycloadditions | [2+2+1] or [3+2] cycloaddition reactions with nitrogen-containing reagents. |
| Pyridines | Hantzsch synthesis, Kröhnke synthesis, Cycloadditions | [2+2+2] cycloaddition reactions with nitriles or other nitrogen sources. |
| Indoles | Fischer indole (B1671886) synthesis, Reissert synthesis | Not a direct precursor, but could be incorporated into a larger fragment for subsequent cyclization. |
| Quinolines | Skraup synthesis, Friedländer synthesis | Could potentially be used to construct a side chain that undergoes subsequent cyclization onto an aromatic ring. |
This table presents general synthetic strategies for common nitrogen-containing heterocycles and speculates on the potential involvement of a diyne precursor like this compound based on its chemical functionalities. Specific reaction conditions and outcomes would require experimental validation.
Formation of Benzoxazepine Derivatives
Benzoxazepines are a class of seven-membered heterocyclic compounds that are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of the benzoxazepine core can be achieved through various cyclization strategies.
Although no direct synthesis of benzoxazepine derivatives using this compound as a starting material has been specifically reported, the reactivity of the bromo-alkyne moiety suggests a potential application in palladium-catalyzed intramolecular cyclization reactions. For example, this compound could be coupled with a suitably substituted 2-aminophenol (B121084) derivative. The resulting intermediate, containing both the diyne chain and the aminophenol moiety, could then undergo an intramolecular cyclization to form the seven-membered benzoxazepine ring. The remaining alkyne group would offer a site for further functionalization of the benzoxazepine scaffold.
Table 2: Key Intermediates in a Hypothetical Benzoxazepine Synthesis
| Intermediate Name | Structure | Role in Synthesis |
| This compound | Br-C≡C-CH₂-CH₂-C≡C-CH₃ | Starting material providing the diyne backbone. |
| 2-Aminophenol Derivative | HO-Ar-NHR | Nucleophile for initial coupling reaction. |
| N-(2-hydroxyphenyl)-octa-2,5-diynamine | R-N(Ar-OH)-(CH₂-C≡C-CH₂-CH₂-C≡C-CH₃) | Key intermediate for intramolecular cyclization. |
| Benzoxazepine Derivative | Fused aromatic and seven-membered heterocyclic ring | Final product scaffold. |
This table outlines a hypothetical synthetic pathway and is for illustrative purposes. The feasibility of such a reaction sequence would depend on the specific reaction conditions and the nature of the substituents on the 2-aminophenol.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Reaction Pathways and Intermediates
Quantum chemical calculations are a cornerstone of modern chemistry, providing the ability to map out complex reaction pathways and characterize the structures and energies of reactants, products, intermediates, and transition states. nih.govrsc.org These methods, which solve the Schrödinger equation for molecular systems, can be employed to predict the feasibility of various reactions involving 1-bromo-2,5-octadiyne and to identify the most likely transformation routes. chemrxiv.orghpc.co.jp
The exploration of a potential energy surface (PES) using quantum chemical methods can reveal critical details about a reaction. nih.gov For this compound, calculations could be used to investigate several key reaction types:
Nucleophilic Substitution: The propargylic bromide is a potential site for SN2 or SN2' reactions. Quantum calculations can determine the activation energy barriers for these pathways, helping to predict whether a nucleophile would attack at the carbon bearing the bromine atom or at the terminal alkyne, leading to an allene.
Addition Reactions: The two alkyne moieties can undergo various addition reactions. Computational studies can model the approach of electrophiles or radicals to the triple bonds, identifying the regioselectivity and stereoselectivity of such additions.
Cyclization Reactions: The molecule's structure allows for potential intramolecular cyclization pathways. Quantum chemical calculations can predict the energetic feasibility of forming cyclic products and identify the transition states involved.
By systematically calculating the energies of all relevant species along a proposed reaction coordinate, a complete reaction profile can be constructed. nih.gov This profile provides quantitative data on reaction thermodynamics (relative energies of reactants and products) and kinetics (activation energies), offering a powerful predictive tool for experimental chemists. pennylane.aihpc.co.jp The use of these methods allows researchers to screen potential reactions and conditions before undertaking time-consuming laboratory work. nih.gov
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has emerged as one of the most widely used computational methods due to its favorable balance of accuracy and computational cost. mdpi.comyoutube.com DFT is particularly powerful for investigating the mechanisms of complex organic and organometallic reactions, including those that might involve this compound. rsc.orgrsc.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy and other properties. youtube.comnih.gov
For this compound, DFT studies could be instrumental in several areas:
Catalytic Cycles: Many reactions involving bromoalkynes are catalyzed by transition metals (e.g., palladium, copper). DFT can be used to model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. This allows for the rationalization of catalyst activity and the identification of the rate-determining step. rsc.org
Cycloaddition Reactions: The alkyne groups can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides. mdpi.com DFT calculations can elucidate whether these reactions proceed via a concerted or stepwise mechanism and can predict the regioselectivity of the addition. mdpi.com
Stereoselectivity: In reactions that create new chiral centers, DFT is an invaluable tool for understanding the origins of stereoselectivity. rsc.org By calculating the transition state energies for pathways leading to different stereoisomers (e.g., R vs. S, or syn vs. anti), researchers can predict which product will be favored. For instance, in an asymmetric catalytic reaction, DFT can model the interaction between the substrate, the catalyst's chiral ligands, and other reagents to explain why one enantiomer is formed preferentially. rsc.org
The accuracy of DFT calculations allows for the detailed analysis of bond formation and breaking processes, providing a molecular-level understanding of reaction mechanisms that complements experimental observations. mdpi.comstackexchange.com
Prediction of Electronic and Structural Properties of Polyyne Derivatives
Computational methods are highly effective at predicting the fundamental electronic and structural properties of molecules. For polyyne derivatives like this compound, these calculations provide baseline data that informs our understanding of the molecule's stability, reactivity, and spectroscopic characteristics. DFT and other quantum chemical methods can accurately determine molecular geometries and electronic structures. researchgate.netnih.gov
Key properties that can be predicted for polyyne derivatives include:
Molecular Geometry: Calculations can determine equilibrium bond lengths, bond angles, and dihedral angles. For this compound, this would include the C-Br bond length and the lengths of the C≡C triple bonds, which can indicate the degree of conjugation and strain.
Electronic Structure: The distribution of electrons within the molecule is fundamental to its chemistry. Calculations can provide information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. researchgate.netnih.gov
Spectroscopic Properties: Computational methods can predict various spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts, which can aid in the experimental characterization of the molecule.
Studies on related polyyne systems have shown that properties like the HOMO-LUMO gap and bond length alternation (the difference in length between adjacent single and triple bonds) are highly dependent on the chain length and terminal groups. researchgate.netnih.gov These computational predictions are vital for designing new polyyne-based materials with tailored electronic or optical properties for applications in fields like molecular electronics. mdpi.compsu.edu
Below is a table illustrating the types of structural and electronic data that would be computationally predicted for a polyyne derivative such as this compound.
| Predicted Property | Description | Example Computational Method |
| C-Br Bond Length (Å) | The distance between the carbon and bromine atoms, indicating bond strength. | DFT (B3LYP/6-31G) |
| C≡C Bond Lengths (Å) | The lengths of the two carbon-carbon triple bonds. | DFT (B3LYP/6-31G) |
| Bond Length Alternation (BLA) | The difference between the average single and triple bond lengths in the diyne system. | DFT (B3LYP/6-31G) |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, related to ionization potential. | DFT (B3LYP/6-31G) |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to electron affinity. | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and excitation energy. nih.gov | DFT (B3LYP/6-31G) |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | DFT (B3LYP/6-31G*) |
Computational Analysis in Catalyst Design and Optimization
The rational design of catalysts is a major goal in chemistry, and computational analysis has become a key strategy in achieving this. rsc.orgmdpi.com By modeling catalyst-substrate interactions and reaction mechanisms, computational chemistry provides insights that can guide the development of more efficient and selective catalysts for reactions involving substrates like this compound. nih.govresearchgate.net
Computational approaches to catalyst design often involve a multi-step process:
Hypothesis Generation: Based on a known catalytic reaction, researchers can propose modifications to the catalyst (e.g., changing the metal center or the ligands) that might improve its performance.
Mechanism Elucidation: DFT calculations are used to map out the complete catalytic cycle for the proposed catalyst and substrate. nih.gov This helps to understand how the catalyst functions and to identify potential bottlenecks or side reactions.
Descriptor Identification: By comparing different catalysts, researchers can identify key properties, or "descriptors," that correlate with catalytic activity or selectivity. These might be electronic properties (like the d-band center of a metal) or steric properties (like the ligand's cone angle). mdpi.com
In Silico Screening: Once descriptors are established, large libraries of potential catalysts can be screened computationally to identify the most promising candidates for experimental synthesis and testing. This data-driven approach can significantly accelerate the discovery of new catalysts. researchgate.net
For reactions of this compound, such as cross-coupling or cycloisomerization, computational analysis could be used to design a catalyst with optimal properties. For example, by modeling the interaction of the bromoalkyne with a palladium catalyst, one could systematically vary the phosphine (B1218219) ligands in the simulation to find a ligand that promotes the desired reaction pathway while suppressing unwanted side reactions. nih.gov This predictive power reduces the amount of trial-and-error experimentation required, making the catalyst development process more efficient and cost-effective. rsc.orgresearchgate.net
Sustainable and Green Chemistry Aspects in Bromoalkyne Research
Atom-Economical Approaches and Waste Reduction
Atom economy is a fundamental concept in green chemistry that seeks to maximize the incorporation of atoms from the reactants into the final product. In the context of 1-bromo-2,5-octadiyne and other bromoalkynes, this principle applies to both their synthesis and their subsequent functionalization reactions.
The synthesis of 1-bromoalkynes often involves the reaction of a terminal alkyne with a brominating agent. A common and relatively atom-economical method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate. nih.gov While this method is efficient, the succinimide byproduct does constitute waste. To further improve atom economy, catalytic systems that can utilize bromide salts directly or regenerate the brominating agent in situ are desirable, though not yet widely implemented for this specific class of compounds.
In the subsequent reactions of bromoalkynes, catalytic cross-coupling reactions represent a significant step towards atom economy. For instance, palladium-catalyzed coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, are designed to be catalytic in the metal, thus reducing metallic waste. rsc.org The development of a palladium-catalyzed method for synthesizing quinolinyl lactones via double C(sp³)–H functionalization showcases an atom-economical strategy that utilizes a bifunctional reagent in a single catalytic cycle.
Below is a table illustrating the concept of atom economy in a generalized synthesis of a 1-bromoalkyne.
| Reactants | Desired Product | Byproducts | Percent Atom Economy |
| Terminal Alkyne + NBS | 1-Bromoalkyne | Succinimide | < 100% |
| Terminal Alkyne + Br₂ | 1-Bromoalkyne | HBr | < 100% |
This table provides a conceptual illustration. The actual percent atom economy would depend on the specific molecular weights of the reactants and products.
Visible Light-Promoted Organic Transformations
The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions, often at room temperature, thereby reducing the energy consumption associated with traditional heating.
Recent research has demonstrated the applicability of visible-light-promoted transformations for bromoalkynes. For example, a visible-light-mediated C(sp)–S cross-coupling of 1-haloalkynes with aryl and alkyl thiols has been developed. acs.org This reaction is catalyzed by Rhodamine B, an organic dye, under purple LED irradiation in an open-air atmosphere, offering a metal-free and operationally simple route to alkynyl thioethers. acs.org
Another significant advancement is the visible-light-promoted oxidative amidation of bromoalkynes with anilines, which provides a convenient pathway to α-ketoamides without the need for an external photocatalyst. acs.orgresearchgate.net This reaction proceeds at ambient conditions and showcases the potential for harnessing the inherent photoreactivity of the substrates to drive desirable transformations. acs.orgresearchgate.net
The following table summarizes key aspects of these visible-light-promoted reactions.
| Reaction | Bromoalkyne Substrate | Coupling Partner | Catalyst/Conditions | Product |
| Thiolation | 1-Bromoalkynes | Aryl/Alkyl Thiols | Rhodamine B, Purple LED, DMSO, open air | Alkynyl Thioethers |
| Oxidative Amidation | Bromoalkynes | Anilines | Visible light, no external photocatalyst | α-Ketoamides |
Development of Catalytic Systems for Enhanced Efficiency
Catalysis is a key pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while also allowing for the use of smaller quantities of reagents. For reactions involving this compound, the development of novel catalytic systems is crucial for enhancing sustainability.
Copper(I)-catalyzed cross-coupling reactions of 1-bromoalkynes with N-heterocyclic organozinc reagents have been reported, providing a method to produce saturated N-heterocyclic scaffolds with an internal alkyne for further elaboration. nih.gov This approach is valuable for drug discovery and demonstrates the utility of copper, a more abundant and less toxic metal than palladium, in catalysis. nih.gov
Gold-catalyzed reactions have also been explored. For instance, the gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes involves the functionalization of a non-activated C(sp³)–H bond, showcasing the unique reactivity that can be achieved with specific catalytic systems. acs.org Furthermore, gold nanoparticles supported on carbon have been shown to be effective catalysts for the hydration of terminal alkynes, a reaction that can be influenced by the presence of bromoalkanes. cnr.it
The efficiency of these catalytic systems can be seen in their ability to operate at low catalyst loadings and often under mild reaction conditions.
| Catalytic System | Reaction Type | Substrate | Key Features |
| Copper(I) | Cross-Coupling | 1-Bromoalkynes | Forms N-heterocyclic scaffolds |
| Gold(I) | Cycloisomerization | Aliphatic 1-bromoalkynes | C(sp³)–H bond functionalization |
| Gold Nanoparticles | Hydration | Terminal Alkynes | Influenced by bromoalkanes |
| Palladium/Copper | Hydroarylation | Terminal Alkynes | Diastereodivergent synthesis |
Utilization of Environmentally Benign Solvents and Conditions
Many of the recently developed methods for the transformation of bromoalkynes, particularly those promoted by visible light, are conducted at room temperature, which reduces energy consumption. acs.orgacs.orgresearchgate.net While many of these reactions still employ traditional organic solvents like dimethyl sulfoxide (DMSO), the trend in organic synthesis is moving towards greener alternatives. acs.org
The search for environmentally benign substitutes for hazardous organic solvents is an active area of research. researchgate.netnih.gov Solvents such as water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol (B145695) and 2-methyltetrahydrofuran are being explored for a wide range of organic reactions. nih.govacs.org Although specific examples of the use of these green solvents for reactions of this compound are not yet prevalent in the literature, the broader trends in sustainable chemistry suggest that future synthetic routes involving this compound will likely incorporate such solvent systems to minimize environmental impact. researchgate.net
The following table lists some environmentally benign solvents and their potential advantages.
| Solvent | Key Green Chemistry Advantages |
| Water | Non-toxic, non-flammable, abundant |
| Supercritical CO₂ | Non-toxic, readily available, easily removed |
| Ionic Liquids | Low volatility, tunable properties |
| Bio-based Solvents (e.g., Ethanol) | Renewable feedstock, often biodegradable |
Future Research Directions and Perspectives
Exploration of Novel Reactivity Patterns for 1-Bromo-2,5-octadiyne
The presence of two distinct alkyne moieties, one activated by a bromine atom, suggests a rich landscape for novel reactivity. Future studies could explore its participation as a C2 synthon in various transformations. The bromoalkyne functionality can act as an electrophilic acetylene (B1199291) equivalent or undergo metal-catalyzed reactions, while the internal alkyne offers a site for nucleophilic attack or cycloaddition reactions. A key area of investigation would be the selective reaction at one of the two alkyne sites, enabling stepwise functionalization. Furthermore, haloalkynes are known to serve as precursors for alkylidene carbenoids, opening up possibilities for unique insertion and cyclopropanation reactions. bohrium.com Investigations into its behavior in [2+2] cycloadditions could also yield novel cyclobutene (B1205218) derivatives. acs.org
Development of Highly Selective and Efficient Catalytic Systems
The development of catalytic systems that can differentiate between the two alkyne functionalities of this compound is a significant research avenue. This would allow for programmed, site-selective transformations.
Palladium/Copper Catalysis: The terminal bromoalkyne is an ideal handle for Sonogashira cross-coupling reactions. researchgate.netorganic-chemistry.org Research could focus on optimizing conditions to selectively couple various alkynes or aryl groups at this position, leaving the internal alkyne untouched for subsequent transformations.
Gold Catalysis: Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. nih.gov Future work could explore gold-catalyzed intramolecular cyclization reactions of derivatives of this compound to form complex heterocyclic structures.
Indium Catalysis: Recent advancements have shown that indium(III) halides can catalyze haloalkynylation reactions. researchgate.net Exploring the use of indium catalysts could lead to novel dimerization or cyclization pathways for this compound.
A comparative study of different catalytic systems could lead to a predictable model for the selective functionalization of this and similar non-symmetric diynes.
| Catalyst System | Potential Reaction | Target Product Class |
| Palladium(0)/Copper(I) | Sonogashira Cross-Coupling | Aryl- or Alkynyl-substituted 2,5-octadiynes |
| Gold(I) or Gold(III) | Intramolecular Hydroarylation/cyclization | Fused Heterocyclic or Carbocyclic Systems |
| Indium(III) Halides | Dimerization/Haloalkynylation | Substituted Vinyl Halide Derivatives |
Integration into Flow Chemistry for Scalable Synthesis
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. scielo.brnih.gov Future research should focus on developing flow chemistry protocols for the synthesis and subsequent transformation of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could be particularly beneficial for managing potentially exothermic reactions or handling unstable intermediates. beilstein-journals.org A key goal would be to establish a continuous process for Sonogashira or other coupling reactions, enabling the on-demand synthesis of functionalized diyne derivatives for further applications.
Expanding Applications in Materials Science and Biological Systems
The rigid, linear scaffold of the diyne unit makes this compound an attractive precursor for advanced materials and biologically active molecules.
Materials Science: Diynes and polyynes are fundamental components of novel carbon allotropes like graphdiyne, which possesses unique electronic and optical properties. rsc.org Functionalized this compound derivatives could be used as monomers for the synthesis of novel conjugated polymers and organic electronic materials. The bromine atom provides a convenient point for modification, allowing for the tuning of material properties. rsc.orgnih.govmdpi.com
Biological Systems: Many natural products containing bromoalkyne and diyne functionalities exhibit significant biological activity, including antibiotic and antitumor properties. nih.govwm.edu The this compound core could be incorporated into novel synthetic molecules to probe their potential as therapeutic agents. Its structure could serve as a starting point for the synthesis of analogues of known bioactive compounds or for the creation of new chemical entities for high-throughput screening. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization Techniques for Complex Products
The characterization of the potentially complex and highly conjugated products derived from this compound will require sophisticated analytical techniques. While standard NMR and mass spectrometry are essential, a deeper understanding of the electronic and vibrational properties of new polyyne-containing materials will be crucial.
Future research should employ:
UV-Vis and Fluorescence Spectroscopy: To probe the electronic transitions and photophysical properties of conjugated systems derived from this compound. nih.gov
Infrared (IR) and Raman Spectroscopy: To characterize the vibrational modes of the carbon-carbon triple bonds, which are sensitive to their chemical environment. u-pec.fr
X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline products, providing insights into their packing and intermolecular interactions.
A systematic spectroscopic study of a series of derivatives would help establish structure-property relationships. jst.go.jpresearchgate.net
| Spectroscopic Technique | Information Gained | Relevance to this compound Products |
| UV-Vis Spectroscopy | Electronic Transitions (π → π*) | Determination of conjugation length and electronic properties of new materials. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational Modes (C≡C stretch) | Confirmation of alkyne functionalization and study of bond strengths. u-pec.fr |
| Raman Spectroscopy | Symmetric Vibrational Modes | Complementary information to IR, especially for symmetric polyynes. |
| X-ray Crystallography | Solid-state Structure | Definitive structural proof and analysis of intermolecular interactions. |
Multi-Component Reactions and Cascade Processes for Molecular Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to molecular complexity from simple precursors. beilstein-journals.orgorganic-chemistry.orgfrontiersin.org The dual functionality of this compound makes it an excellent candidate for the design of novel MCRs. For instance, a one-pot reaction could involve a Sonogashira coupling at the bromoalkyne terminus, followed by an in-situ cycloaddition or nucleophilic addition at the internal alkyne.
Cascade reactions, where the product of an initial reaction undergoes a series of subsequent intramolecular transformations, represent another powerful strategy. researchgate.net A Sonogashira coupling product of this compound, for example, could be designed to undergo a spontaneous cyclization cascade, rapidly assembling complex polycyclic frameworks. Future research in this area could significantly shorten synthetic routes to valuable and complex molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-2,5-octadiyne, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of precursor alkynes under controlled conditions (e.g., using NBS or HBr with peroxides). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using GC-MS (>95% purity) and confirm structure via H/C NMR (characteristic alkyne proton absence and Br-coupled signals) .
- Key Data :
| Technique | Expected Data |
|---|---|
| H NMR | δ 2.5–3.0 (m, CH), δ 4.5–5.0 (br, terminal alkyne) |
| IR | ~3300 cm (C≡C-H stretch), ~2100 cm (C≡C) |
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential lachrymatory effects. Store under inert atmosphere (Ar/N) at 2–8°C to prevent decomposition. In case of exposure, follow SDS protocols: flush eyes/skin with water for 15 minutes and seek medical attention .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a diynophilic partner in [2+2] cycloadditions or as a substrate in Sonogashira couplings. For example, palladium-catalyzed cross-coupling with terminal alkynes yields extended conjugated systems, useful in materials science .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective transformations involving this compound?
- Methodological Answer : Screen catalysts (e.g., Pd(PPh) vs. CuI/ligand systems) and solvents (THF vs. DMF) to control regioselectivity. Monitor reaction progress via TLC and adjust temperature (25–80°C) to minimize side reactions. Use DFT calculations to predict transition states and validate with experimental yields .
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : If NMR signals conflict with literature, confirm sample purity (HPLC) and consider diastereomer formation. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with high-resolution MS (HRMS-ESI) to confirm molecular formulas .
Q. How does the electronic structure of this compound influence its reactivity in metal-mediated couplings?
- Methodological Answer : The electron-withdrawing Br atom polarizes the alkyne, enhancing electrophilicity at C1. Use Hammett substituent constants (σ) to predict reactivity trends. Compare kinetic data (rate constants under varying [Pd]) to differentiate concerted vs. stepwise mechanisms .
Q. What computational methods are suitable for modeling the stability of this compound under varying conditions?
- Methodological Answer : Perform DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for C-Br and C≡C bonds. Simulate decomposition pathways using Gaussian or ORCA. Validate with experimental TGA/DSC data to correlate thermal stability .
Methodological Best Practices
- Literature Review : Use SciFinder with Boolean terms (
This compound AND Sonogashira) and filter by publication year (post-2010) for updated protocols . - Data Reporting : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to include full experimental details in supporting information, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
